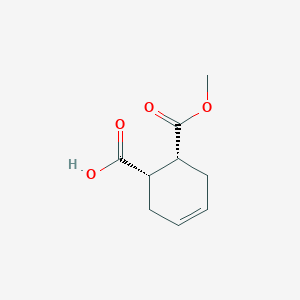

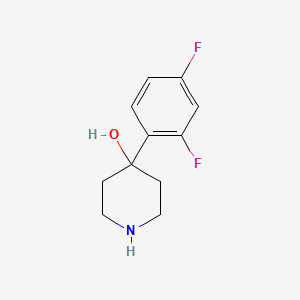

4-(2,4-Difluorophenyl)piperidin-4-ol

描述

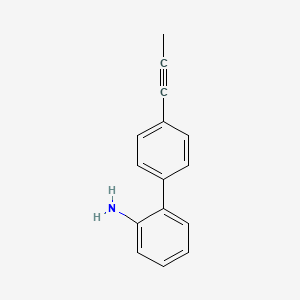

“4-(2,4-Difluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13F2NO. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, including “4-(2,4-Difluorophenyl)piperidin-4-ol”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The compounds are obtained via an efficient synthetic route in excellent yields .Molecular Structure Analysis

The molecular structure of “4-(2,4-Difluorophenyl)piperidin-4-ol” includes a piperidine ring substituted with a 2,4-difluorophenyl group and a hydroxyl group . The presence of these functional groups may influence the compound’s reactivity and potential applications.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,4-Difluorophenyl)piperidin-4-ol” include a molecular weight of 213.22 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

HIV Treatment

A series of novel piperidin-4-ol derivatives, including 4-(2,4-Difluorophenyl)piperidin-4-ol, were designed and synthesized for potential HIV treatment. These compounds were obtained via an efficient synthetic route and characterized by various spectroscopic techniques . Their biological evaluation revealed promising activity against HIV.

Chemical Biology and Medicinal Chemistry

Researchers continue to explore the synthetic methods for piperidine derivatives, including 4-(2,4-Difluorophenyl)piperidin-4-ol. These compounds serve as valuable building blocks for drug discovery. Multicomponent reactions, cyclization, and annulation strategies are employed to access diverse piperidine scaffolds .

作用机制

While the specific mechanism of action for “4-(2,4-Difluorophenyl)piperidin-4-ol” is not mentioned in the search results, piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often involved in interactions with biological targets, such as the chemokine receptor CCR5 .

安全和危害

未来方向

The future directions for “4-(2,4-Difluorophenyl)piperidin-4-ol” could involve further exploration of its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . More research could also be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

属性

IUPAC Name |

4-(2,4-difluorophenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQNYGNTNKBICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorophenyl)piperidin-4-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)

![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)

![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)

![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)

![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)